BenchChemオンラインストアへようこそ!

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)pyrazine-2-carboxamide

Antimycobacterial Structure–Activity Relationship Benzothiazole

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)pyrazine-2-carboxamide (CAS 1251562-43-2) is a synthetic small molecule (C13H9ClN4OS, MW 304.76 g/mol) belonging to the benzothiazole–pyrazine-2-carboxamide hybrid class. This scaffold combines a 7-chloro-4-methyl-substituted benzo[d]thiazole ring linked via a carboxamide bridge to a pyrazine ring.

Molecular Formula C13H9ClN4OS
Molecular Weight 304.75
CAS No. 1251562-43-2
Cat. No. B3004240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(7-chloro-4-methylbenzo[d]thiazol-2-yl)pyrazine-2-carboxamide
CAS1251562-43-2
Molecular FormulaC13H9ClN4OS
Molecular Weight304.75
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=NC=CN=C3
InChIInChI=1S/C13H9ClN4OS/c1-7-2-3-8(14)11-10(7)17-13(20-11)18-12(19)9-6-15-4-5-16-9/h2-6H,1H3,(H,17,18,19)
InChIKeyFTDIDLYUMFOFSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)pyrazine-2-carboxamide (CAS 1251562-43-2): Chemical Identity and Procurement Baseline


N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)pyrazine-2-carboxamide (CAS 1251562-43-2) is a synthetic small molecule (C13H9ClN4OS, MW 304.76 g/mol) belonging to the benzothiazole–pyrazine-2-carboxamide hybrid class . This scaffold combines a 7-chloro-4-methyl-substituted benzo[d]thiazole ring linked via a carboxamide bridge to a pyrazine ring. The compound is commercially available from multiple research chemical suppliers at ≥95% purity and has been referenced in patent literature as a member of heterocyclic compound libraries for therapeutic screening [1]. Its structural architecture places it at the intersection of two privileged medicinal chemistry motifs: the benzothiazole core (associated with antimicrobial, anticancer, and anti-inflammatory activities) and the pyrazine-2-carboxamide moiety (a key pharmacophore in antimycobacterial agents such as pyrazinamide).

Why N-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)pyrazine-2-carboxamide Cannot Be Substituted with In-Class Analogs


Benzothiazole–pyrazine-2-carboxamide hybrids exhibit pronounced structure–activity relationship (SAR) sensitivity at both the benzothiazole substituent positions and the carboxamide linkage architecture [1]. In the antimycobacterial series, replacement of the 6-chloro substituent on the pyrazine ring with alternative halogens or removal of the 4-fluorophenyl group on the thiazole ring altered MIC values by ≥4-fold against M. tuberculosis H37Rv [1]. Similarly, in antiviral benzothiazole–pyrazine conjugates, introduction of a phenylethyl linker between the benzothiazole and pyrazine-2-carboxamide (as in compound 12i) was essential for achieving a selectivity index superior to the reference drug favipiravir against SARS-CoV-2 [2]. The target compound's 7-chloro-4-methyl substitution pattern on the benzothiazole ring is structurally distinct from both the 4-phenylthiazol-2-amine series and the unsubstituted benzothiazole series with spacer modifications, meaning that potency, selectivity, and physicochemical properties cannot be reliably extrapolated from close analogs without direct comparative data. Fragment-based screening studies further caution that thiazole-containing compounds may exhibit assay interference through redox activity or thiol reactivity, making compound-specific validation essential for any procurement decision [3].

Quantitative Differentiation Evidence for N-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)pyrazine-2-carboxamide Against Key Comparators


Structural Differentiation: 7-Chloro-4-Methylbenzothiazole Core versus 4-Phenylthiazol-2-amine Scaffold in Antimycobacterial Pyrazine-2-Carboxamides

The target compound features a 7-chloro-4-methylbenzo[d]thiazol-2-yl core directly fused to the pyrazine-2-carboxamide, distinguishing it from the most potent antimycobacterial comparator 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide (9b), which employs a 4-(4-fluorophenyl)thiazol-2-amine scaffold and a 6-chloro substituent on the pyrazine ring [1]. Compound 9b exhibited MIC = 0.78 μg/mL (2.3 μM) against M. tuberculosis H37Rv with a selectivity index >20 relative to HepG2 cells [1]. The target compound's benzothiazole (fused bicyclic) versus thiazole (monocyclic) core and distinct chlorine placement (7-position on benzothiazole versus 6-position on pyrazine) represent two independent SAR vectors where potency cannot be assumed equivalent.

Antimycobacterial Structure–Activity Relationship Benzothiazole

Linker Architecture Differentiation: Direct Carboxamide versus Phenylethyl-Spaced Benzothiazole–Pyrazine Conjugates in Antiviral Activity

The target compound connects the benzothiazole and pyrazine-2-carboxamide via a direct amide bond (N-(benzothiazol-2-yl)pyrazine-2-carboxamide), whereas the antiviral comparator (S)-N-(1-(benzo[d]thiazol-2-yl)-2-phenylethyl)pyrazine-2-carboxamide (12i) employs a chiral phenylethyl linker that introduces both additional steric bulk and a defined stereocenter [1]. Compound 12i demonstrated significant potency against SARS-CoV-2 with a selectivity index superior to the reference drug favipiravir in Vero E6 cell-based assays, while maintaining low cytotoxicity [1]. The absence of the phenylethyl spacer in the target compound eliminates the chiral center and reduces molecular flexibility, which may translate to divergent target engagement profiles and pharmacokinetic properties.

Antiviral SARS-CoV-2 Linker SAR

Halogen Substitution Pattern Differentiation: 7-Chloro-4-Methylbenzothiazole versus Unsubstituted Benzothiazole in Ru(II) Complex Cytotoxicity

The unsubstituted analog N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide (HL2) has been characterized as a ligand for Ru(II) complexes that exhibit significant cytotoxicity and selectivity against A549 (lung), PC-3 (prostate), and Caco-2 (colon) cancer cell lines through minor groove DNA binding and partial intercalation [1]. The target compound introduces a 7-chloro substituent (electron-withdrawing) and a 4-methyl group (electron-donating, modest steric effect) on the benzothiazole ring. In medicinal chemistry, chloro substituents at the 7-position of benzothiazole have been shown to modulate both potency and metabolic stability in related kinase inhibitor series; for example, 7-chloro-4-methylbenzo[d]thiazol-2-amine (the precursor amine) demonstrated an IC50 of approximately 4.5 μM in a BAK activation apoptosis assay [2].

Anticancer Metal Complexes Cytotoxicity

Assay Interference Liability: Thiazole Fragment Redox Reactivity and Non-Specific Inhibition Risk

A focused library of 49 fragment-sized thiazoles and thiadiazoles was systematically profiled for biochemical inhibition, redox activity, thiol reactivity, and stability [1]. The study demonstrated that thiazole derivatives can act as non-specific inhibitors in biochemical assays, with redox activity and thiol reactivity being the primary confounding mechanisms. The target compound, containing both a benzothiazole and a pyrazine ring (the latter being a known redox-active heterocycle in certain contexts), should be subjected to counter-screening against redox and thiol reactivity assays to distinguish genuine target engagement from assay artifacts [1]. This recommendation is class-wide and applies specifically because no direct profiling data exist for this compound.

Fragment Screening Assay Interference Quality Control

Recommended Research and Procurement Application Scenarios for N-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)pyrazine-2-carboxamide


Antimycobacterial Lead Optimization: Benzothiazole Core Expansion of Pyrazine-2-Carboxamide Series

Based on the potent antimycobacterial activity of 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide (MIC = 0.78 μg/mL against M. tuberculosis H37Rv), this compound serves as a benzothiazole-expanded analog for SAR exploration [1]. The 7-chloro-4-methylbenzothiazole core introduces a fused bicyclic system that may enhance binding to the proposed mycobacterial FabH target through increased hydrophobic contacts. Researchers should prioritize procurement of this compound when seeking to explore the steric and electronic tolerance at the thiazole/benzothiazole position within pyrazine-2-carboxamide antimycobacterial series.

Antiviral Screening Cascade: Direct-Linked Benzothiazole–Pyrazine Conjugates as Non-Chiral SARS-CoV-2 Entry Inhibitor Candidates

The (S)-phenylethyl-linked analog 12i demonstrated anti-SARS-CoV-2 potency with selectivity superior to favipiravir [1]. The target compound's direct carboxamide linkage eliminates the chiral center, potentially reducing synthetic complexity while probing whether the phenylethyl spacer is essential for antiviral activity. This compound is suitable for inclusion in antiviral screening panels where linker truncation SAR is being investigated, particularly in cell-based SARS-CoV-2 replication assays using Vero E6 or Calu-3 cells.

Metal-Based Anticancer Agent Development: Substituted Benzothiazole Ligands for Ru(II)/Pt(II) Complexation

The unsubstituted analog N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide (HL2) forms Ru(II) complexes with demonstrated cytotoxicity and DNA binding via minor groove interactions, showing activity against A549, PC-3, and Caco-2 cancer lines [1]. Introduction of the 7-chloro-4-methyl substitution in the target compound may modulate the electronic properties of the resulting metal complexes, potentially altering DNA binding affinity, cellular uptake, or cancer cell selectivity. This compound is recommended for coordination chemistry laboratories synthesizing novel metallodrug candidates, with the 7-chloro substituent offering a handle for further derivatization or halogen bonding interactions with biological targets.

Assay Interference Counter-Screening: Validation of Benzothiazole Hit Specificity in Biochemical and Cellular Assays

Given the documented propensity of thiazole derivatives to exhibit redox activity and thiol reactivity leading to non-specific enzyme inhibition [1], this compound is an appropriate tool for establishing counter-screening protocols in fragment-based or HTS campaigns. When included as a representative benzothiazole–pyrazine hybrid in a panel of potential interference compounds, it can help laboratories calibrate their biochemical assay validation workflows—particularly for targets containing reactive cysteine residues or redox-sensitive cofactors. Procurement is recommended specifically for assay development groups seeking to build interference compound libraries.

Quote Request

Request a Quote for N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)pyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.